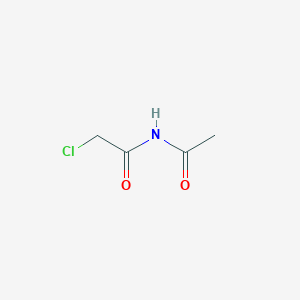

N-acetyl-2-chloroacetamide

Descripción general

Descripción

N-Methyl-2-chloroacetamide (CAS: 96-32-2) is a halogenated acetamide derivative with the molecular formula C₃H₆ClNO and a molecular weight of 107.54 g/mol . Structurally, it consists of a chloroacetyl group (-COCH₂Cl) bonded to a methylamine substituent. This compound is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and coordination complexes. Its reactivity stems from the electrophilic chloroacetyl group, which facilitates nucleophilic substitution reactions. Key synonyms include α-Chloro-N-methylacetamide and N-Methylchloroacetamide .

Métodos De Preparación

Synthetic Methodologies

Acetylation of 2-Chloroacetamide

The acetylation of 2-chloroacetamide (ClCH₂CONH₂) represents a straightforward route to N-acetyl-2-chloroacetamide. This method involves introducing an acetyl group to the primary amine of 2-chloroacetamide using acetic anhydride or acetyl chloride.

Reaction Mechanism and Conditions

In a typical procedure, 2-chloroacetamide is dissolved in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. A base such as pyridine or triethylamine is added to neutralize the generated acid (e.g., HCl or acetic acid). Acetic anhydride is then introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 6–12 hours, followed by quenching with ice water. The product is extracted, dried, and purified via recrystallization or column chromatography .

Key Data:

-

Yield: 70–85% (optimized conditions).

-

Purity: >95% (GC or HPLC).

-

Critical Parameters:

Spectral Characterization

-

IR (KBr):

-

¹H NMR (400 MHz, DMSO-d₆):

Direct Amidation of Acetamide with Chloroacetyl Chloride

This method leverages the reactivity of chloroacetyl chloride (ClCH₂COCl) with acetamide (CH₃CONH₂) in the presence of a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU).

Reaction Protocol

Acetamide and DBU (1.1 equivalents) are dissolved in THF under nitrogen. Chloroacetyl chloride (1.05 equivalents) is added dropwise at 0°C, and the reaction is stirred at room temperature for 3–6 hours. The mixture is poured into cold water, and the precipitated product is filtered, washed, and dried .

Key Data:

-

Yield: 80–92%.

-

Purity: 98–99% (GC).

-

Advantages:

Spectral Characterization

-

IR (KBr):

-

¹³C NMR (100 MHz, CDCl₃):

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Acetylation Method | Direct Amidation Method |

|---|---|---|

| Solvent | Dichloromethane/THF | THF |

| Temperature | 0°C → RT | 0°C → RT |

| Reaction Time | 6–12 hours | 3–6 hours |

| Base | Pyridine | DBU |

The direct amidation method offers superior efficiency due to DBU’s strong base character, which activates the acetamide’s nitrogen for nucleophilic attack on chloroacetyl chloride . In contrast, acetylation requires longer reaction times to achieve comparable yields .

Comparative Analysis of Methods

| Criterion | Acetylation Method | Direct Amidation Method |

|---|---|---|

| Yield | 70–85% | 80–92% |

| Purity | >95% | 98–99% |

| Cost | Lower (acetic anhydride) | Higher (DBU) |

| Safety | Moderate (corrosive reagents) | Hazardous (chloroacetyl chloride) |

The direct amidation method is preferable for industrial-scale synthesis due to higher yields and shorter reaction times, despite DBU’s cost. Conversely, the acetylation route is better suited for small-scale laboratories prioritizing reagent accessibility .

Challenges and Mitigation Strategies

-

Byproduct Formation: Over-acetylation is minimal due to the single amine group in 2-chloroacetamide. However, hydrolysis of the chloro group may occur in aqueous conditions, necessitating strict anhydrous protocols .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates this compound from unreacted starting materials .

Análisis De Reacciones Químicas

Types of Reactions: N-acetyl-2-chloroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form acetic acid and 2-chloroacetamide.

Reduction: The compound can be reduced to form N-acetyl-2-aminoacetamide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of N-acetyl-2-substituted acetamides.

Hydrolysis: Formation of acetic acid and 2-chloroacetamide.

Reduction: Formation of N-acetyl-2-aminoacetamide.

Aplicaciones Científicas De Investigación

Applications in Chemistry

N-acetyl-2-chloroacetamide is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds. Its chloro group facilitates nucleophilic substitution reactions, making it a valuable precursor for creating more complex molecules.

Table 1: Chemical Reactions Involving this compound

Biological Applications

Research has indicated potential antimicrobial properties for this compound. Studies have shown that derivatives of this compound exhibit activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Activity Assessment

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results demonstrated significant effectiveness against S. aureus and MRSA, indicating the compound's potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Activity Against | Effectiveness Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| This compound | Escherichia coli | Moderate |

| This compound | Candida albicans | Moderate |

Pharmaceutical Applications

This compound is being investigated for its role in drug development. Its structure allows it to serve as a building block for more complex pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

Case Study: Drug Development

In one study, researchers explored the synthesis of novel thieno[2,3-b]pyridines linked to N-acetyl derivatives, which showed promising antifungal and antibacterial properties . The versatility of this compound in forming these derivatives highlights its importance in pharmaceutical chemistry.

Industrial Applications

Beyond laboratory settings, this compound finds use in agrochemicals and dyes. Its reactivity makes it suitable for producing various chemical products that require specific functional groups.

Mecanismo De Acción

The mechanism of action of N-acetyl-2-chloroacetamide involves its ability to act as an electrophile due to the presence of the chloro group. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The acetyl group can also undergo hydrolysis, releasing acetic acid and facilitating further chemical transformations.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Chloroacetamides

Structural and Molecular Comparisons

The table below highlights critical differences in molecular structure, substituents, and applications among N-methyl-2-chloroacetamide and analogous compounds:

Key Observations:

- Substituent Effects :

- Methyl and Benzyl Groups : N-Methyl-2-chloroacetamide’s small methyl group enhances solubility in polar solvents, whereas the bulky benzyl group in N-benzyl derivatives improves lipid solubility, making it suitable for drug delivery .

- Electron-Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-2-chloroacetamide increases electrophilicity, favoring reactions in explosive precursors .

- Heterocyclic Substituents : Thiazole rings (e.g., in N-(1,3-thiazol-2-yl) derivatives) enhance biological activity due to their resemblance to penicillin lateral chains .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding: N-Methyl-2-chloroacetamide lacks strong hydrogen-bonding donors, limiting its crystal network formation. In contrast, N-(1,3-thiazol-2-yl) derivatives form stable 1D chains via N–H⋯N bonds, critical for crystal engineering .

- Thermal Stability : Compounds with aromatic substituents (e.g., benzyl, phenethyl) exhibit higher melting points (>450 K) compared to aliphatic derivatives like N-methyl-2-chloroacetamide (melting point ~383 K) .

Actividad Biológica

N-acetyl-2-chloroacetamide is a compound that has garnered attention for its various biological activities, including antioxidant, antibacterial, and potential anti-inflammatory properties. This article synthesizes recent research findings on the biological effects of this compound, presenting data tables and case studies to illustrate its significance in pharmacology.

This compound is synthesized through the acetylation of 2-chloroacetamide, which enhances its reactivity and biological activity. The introduction of the acetyl group typically improves the solubility and efficacy of compounds in biological systems. The molecular structure can be represented as follows:

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound derivatives. For instance, in a comparative study, various derivatives were tested using the ABTS radical cation decolorization assay, revealing significant antioxidant activity:

| Compound | % Inhibition |

|---|---|

| This compound | 62.0 |

| Ascorbic Acid | 88.44 |

These results indicate that this compound exhibits considerable antioxidant properties, comparable to established antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogenic bacteria. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the following results were obtained:

| Bacteria | Zone of Inhibition (mm) | Comparison (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 83.3 | Control |

| Bacillus subtilis | 82.6 | Control |

| Escherichia coli | 64.0 | Control |

| Pseudomonas aeruginosa | 86.9 | Control |

These findings suggest that this compound has significant antibacterial activity, particularly against common pathogens, indicating its potential use in therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Research indicates that compounds with chloroacetamido moieties can inhibit inflammatory pathways by targeting specific proteins involved in cytokine signaling. For example, a derivative was shown to inhibit Grx1 activity, leading to reduced expression of pro-inflammatory cytokines in microglial cells .

Case Studies

- Toxicity Assessment : A study investigated the genotoxic effects of chloroacetamides, including this compound, on zebrafish embryos and HepG2 liver cancer cells. The results indicated that exposure led to increased oxidative stress, DNA damage, and apoptosis at higher concentrations (10-100 µM) over a specified duration .

- Synergistic Effects with Other Compounds : Another study examined the combination of N-acetylcysteine (NAC) with chlorhexidine for enhanced antimicrobial action. The results demonstrated that while NAC alone showed significant antimicrobial properties, its combination with chlorhexidine yielded synergistic effects that enhanced overall efficacy against biofilm-forming bacteria .

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-acetyl-2-chloroacetamide in academic research?

- Methodological Answer : this compound is typically synthesized via multi-step reactions involving chloroacetylation and acetylation. A representative approach involves condensing chloroacetyl chloride with an amine precursor (e.g., acetanilide derivatives) under controlled conditions. For example, describes a synthesis pathway for structurally related compounds using 2-chloro-N-methylacetamide in 11 steps with optimized yields (2–5%) . Additionally, C-amidoalkylation of aromatics using 2-chloroacetamide intermediates (e.g., 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) has been reported, leveraging Lewis or Brønsted acids like AlCl₃ or H₂SO₄ as catalysts .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Structural elucidation relies on infrared spectroscopy (IR) to identify key functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy for resolving CH₃, CH₂, and aromatic protons. highlights the use of ¹H and ¹³C NMR to confirm substituent positions in chloroacetamide derivatives, with chemical shifts for NH protons typically observed at δ 8–10 ppm . Mass spectrometry (MS) and X-ray crystallography (as in ) further validate molecular geometry and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound derivatives?

- Methodological Answer : Catalyst screening is critical. demonstrates that Lewis acids (e.g., FeCl₃) improve electrophilic substitution in aromatic systems, while Brønsted acids (e.g., H₃PO₄) enhance intramolecular cyclization efficiency. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (20–80°C) also influence reaction kinetics and byproduct formation. For example, toluene reacted with chloroacetamide hemiaminals at 60°C with AlCl₃ to achieve 75% yield .

Q. What role does this compound play in the synthesis of heterocyclic compounds?

- Methodological Answer : Chloroacetamide derivatives serve as precursors for aziridines , lactams , and piperazines due to their reactive N-H and Cl groups. notes their use in forming imidazolidines and tetrahydropyrimidines via nucleophilic substitution or cyclization. For instance, 2-chloroacetamide derivatives react with primary amines to generate aziridine rings, which are intermediates in drug discovery .

Q. How should researchers address contradictions in reported synthetic yields of chloroacetamide derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 2–5% in vs. 75% in ) may arise from differences in catalysts, purification methods, or substrate specificity. Systematic replication under standardized conditions (e.g., inert atmosphere, stoichiometric control) is recommended. Chromatographic purification (e.g., silica gel column) and spectroscopic monitoring (TLC or HPLC) help isolate high-purity products and validate reproducibility .

Q. What environmental considerations are associated with chloroacetamide-based compounds in laboratory settings?

- Methodological Answer : Chloroacetamides are persistent in aquatic systems and may bioaccumulate. highlights their use in pesticides, necessitating strict waste management. Lab-scale mitigation includes solid-phase extraction for aqueous waste treatment and photocatalytic degradation using TiO₂ nanoparticles to break down chloroacetamide residues .

Q. What safety protocols are critical when handling this compound in experimental procedures?

- Methodological Answer : Safety Data Sheets (SDS) emphasize PPE (gloves, goggles, lab coats) and ventilation due to toxicity risks ( ). Chloroacetamides may release HCl vapors upon decomposition; neutralization with sodium bicarbonate is advised. Storage in airtight containers at 2–8°C prevents hydrolysis .

Propiedades

IUPAC Name |

N-acetyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYETZOVOIOQESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368280 | |

| Record name | N-acetyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-73-9 | |

| Record name | N-acetyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.